Product packaging for 2-Pyridinyl 2,5-dichlorobenzenesulfonate(Cat. No.:)

2-Pyridinyl 2,5-dichlorobenzenesulfonate

Cat. No.: B239927
M. Wt: 304.1 g/mol
InChI Key: SYWTXAFZSPQFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinyl 2,5-dichlorobenzenesulfonate is a chemical building block of significant interest in research and development, particularly for the synthesis of more complex molecules. It belongs to the class of sulfonate esters, which are widely utilized in various industrial and scientific applications. Compounds featuring a sulfonate scaffold have been demonstrated to exhibit a broad spectrum of biological activities. Recent scientific literature highlights that novel compounds containing a sulfonate fragment show promising antifungal and antiviral activities . The integration of a sulfonate moiety into heterocyclic frameworks is a recognized strategy in medicinal chemistry to enhance bioactivity . The structure of this compound combines a 2,5-dichlorobenzenesulfonate group with a 2-pyridinyl group. The 2-pyridinyl group is a common heterocycle in chemistry and pharmacology, often used to coordinate with metals or modify the properties of a molecule . This specific combination makes this compound a valuable synthetic intermediate for researchers working in areas such as agrochemical discovery (e.g., developing new fungicides) and pharmaceutical development. This product is intended for use in controlled laboratory research settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7Cl2NO3S B239927 2-Pyridinyl 2,5-dichlorobenzenesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7Cl2NO3S

Molecular Weight

304.1 g/mol

IUPAC Name

pyridin-2-yl 2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C11H7Cl2NO3S/c12-8-4-5-9(13)10(7-8)18(15,16)17-11-3-1-2-6-14-11/h1-7H

InChI Key

SYWTXAFZSPQFPI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Pyridinyl 2,5 Dichlorobenzenesulfonate

Conventional Esterification Routes for Sulfonate Esters

The most traditional and widely employed method for synthesizing sulfonate esters is the reaction of an alcohol or phenol (B47542) with a sulfonyl chloride. eurjchem.com This approach is valued for its reliability and the general availability of the starting materials.

The direct synthesis of 2-pyridinyl 2,5-dichlorobenzenesulfonate is classically achieved through the esterification of pyridin-2-ol with 2,5-dichlorobenzenesulfonyl chloride. eurjchem.comperiodicchemistry.com In this reaction, the hydroxyl group of pyridin-2-ol acts as a nucleophile, attacking the electrophilic sulfur atom of the 2,5-dichlorobenzenesulfonyl chloride. This attack leads to the displacement of the chloride ion and the formation of the desired sulfonate ester bond. The reaction mechanism proceeds with the retention of the stereochemical configuration if a chiral alcohol is used, as the reaction occurs at the oxygen atom and does not break the carbon-oxygen bond. youtube.com

The general reaction is as follows: Pyridin-2-ol + 2,5-Dichlorobenzenesulfonyl Chloride → this compound + Hydrochloric Acid

This method's primary drawback can be the hazardous nature of sulfonyl chlorides, which can have limited stability and require careful handling. nih.gov

Table 1: Reagents for Conventional Synthesis

RoleCompoundFormula
Heterocyclic AlcoholPyridin-2-olC₅H₅NO
Sulfonylating Agent2,5-Dichlorobenzenesulfonyl ChlorideCl₂C₆H₃SO₂Cl
ProductThis compoundC₁₁H₇Cl₂NO₃S
ByproductHydrochloric AcidHCl

To facilitate the reaction and drive it to completion, a base is almost always included in the reaction mixture. eurjchem.comperiodicchemistry.com The primary role of the base is to neutralize the hydrochloric acid (HCl) generated as a byproduct during the esterification. youtube.com If not neutralized, the acidic byproduct can protonate the starting alcohol or other basic sites in the molecule, rendering them non-nucleophilic and halting the reaction.

Commonly used bases include tertiary amines such as pyridine (B92270) or triethylamine. eurjchem.comyoutube.com Pyridine is often used as both the base and the solvent. The base attacks the protonated intermediate, deprotonating it to yield the final sulfonate ester product. youtube.com The choice of base and solvent can influence the reaction rate and yield. For instance, environmentally benign approaches have been developed using aqueous bases like potassium carbonate or sodium hydroxide (B78521) in a THF-water solvent system, achieving good to excellent yields for various sulfonate esters. eurjchem.com

Table 2: Common Bases and Solvents in Sulfonate Esterification

TypeExamplesFunction
Bases Pyridine, Triethylamine, Potassium Carbonate, Sodium HydroxideNeutralize HCl byproduct, drive reaction equilibrium
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), PyridineDissolve reactants, facilitate interaction

Emerging and Advanced Synthetic Strategies for Aryl and Heteroaryl Sulfonate Esters

Recent research has focused on developing new synthetic protocols for sulfonate esters that overcome the limitations of conventional methods, such as the use of hazardous reagents and harsh conditions. nih.gov

An efficient and direct approach for synthesizing aryl and heteroaryl sulfonic esters involves the use of dimethyl sulfate (B86663) (DMS) or diethyl sulfate (DES) as alkoxysulfonylation reagents. researchgate.net This protocol is operationally simple and does not require a solvent, expensive catalysts, or other additives. researchgate.net The reaction is scalable and tolerates a wide range of substrates, providing moderate to good yields of the desired sulfonic esters. researchgate.net This method offers a significant advantage due to the low cost and ready availability of reagents like DMS and DES. researchgate.net

Another modern strategy involves the direct coupling of sulfonic acid salts, such as sodium 2,5-dichlorobenzenesulfonate, with alcohols like pyridin-2-ol. This transformation requires the use of an activating reagent to facilitate the esterification, as sulfonic acid salts are generally unreactive towards alcohols. One such method is electro-oxidation, where an aryl sulfonic acid salt and an aryl alcohol react in an undivided cell with a platinum anode to form the corresponding aryl sulfonate ester. eurjchem.com Other approaches may utilize classic condensation reagents to activate the sulfonic acid. rsc.org

Photocatalysis has emerged as a powerful tool in modern organic synthesis. A visible-light-induced, one-pot multicomponent reaction has been developed for the synthesis of sulfonic esters. nih.gov This method uses arylazo sulfones, an alcohol, and a sulfur dioxide (SO₂) surrogate, such as DABCO·(SO₂)₂ (DABSO), in the presence of a copper catalyst (CuI) and an acid additive. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates a broad substrate scope, providing a novel and efficient pathway to sulfonic esters. nih.gov This approach avoids the pre-synthesis of sulfonyl chlorides and utilizes readily available starting materials. nih.gov

Catalytic Approaches in the Synthesis of this compound and Related Compounds

The formation of the ester linkage in this compound, and the synthesis of its constituent parts, can be significantly enhanced through catalytic methods. These approaches offer advantages in efficiency, selectivity, and reaction conditions.

Transition Metal-Catalyzed Methods for Sulfonate Ester Synthesis

The synthesis of sulfonate esters, a class of compounds to which this compound belongs, has been effectively facilitated by various transition metal catalysts. These methods often involve the coupling of sulfonyl chlorides or sulfonic acids with alcohols.

Indium metal has been demonstrated as an efficient catalyst for the preparation of sulfonic esters from sulfonyl chlorides and alcohols. researchgate.net This method is noted for its applicability to a wide range of substrates, suggesting its potential utility in the synthesis of the target compound. researchgate.net Another significant advancement involves the use of nickel and palladium catalysts, which have been found to catalyze the transformation of sulfonates through S-O bond cleavage to form ethers. nih.gov While this particular transformation is for ether synthesis, the study highlights the ability of transition metals to activate the sulfonate group. nih.gov

Copper-catalyzed methods have also emerged for the synthesis of sulfinate esters, which are closely related to sulfonate esters. For instance, copper(II) triflate under an oxygen atmosphere can produce sulfinate esters from sulfonyl hydrazides and alcohols. rsc.org Similarly, copper(I) iodide (CuI) has been used under air for the same transformation. rsc.org Palladium catalysis has also been reported for the synthesis of sulfinyl esters from sulfonyl hydrazides and alcohols. rsc.org These findings on related sulfur-containing esters underscore the broad potential of transition metal catalysis in this area.

Recent research has also explored electrochemical, transition-metal-free strategies for constructing sulfonate esters, presenting a greener alternative to traditional methods. researchgate.net

Table 1: Overview of Transition Metal Catalysts in Sulfonate and Related Ester Synthesis

Catalyst SystemReactantsProduct TypeKey Features
Indium MetalSulfonyl Chlorides & AlcoholsSulfonic EstersFacile, efficient, and accommodates sterically hindered substrates. researchgate.net
Nickel/Palladium ComplexesAlkyl/Aryl SulfonatesAryl Alkyl/Diaryl EthersProceeds via S-O bond cleavage. nih.gov
Copper(II) Triflate / O₂Sulfonyl Hydrazides & AlcoholsSulfinate EstersInvolves diazene (B1210634) and sulfinic acid intermediates. rsc.org
Copper(I) Iodide (CuI)Sulfonyl Hydrazides & AlcoholsSulfinate EstersEffective under an air atmosphere. rsc.org

Catalytic Synthesis of Pyridine Derivatives and Potential Adaptations

The synthesis of the pyridine ring is a well-developed field, with numerous catalytic methods that could be adapted for preparing the 2-hydroxypyridine (B17775) precursor. researchgate.netnumberanalytics.com Transition metals such as palladium, copper, ruthenium, manganese, and gold have been extensively used. bhu.ac.inorganic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions are a cornerstone for creating substituted pyridines. numberanalytics.com

Synergistic catalysis, combining a copper(I) salt and a secondary ammonium (B1175870) salt, enables the modular synthesis of various substituted pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes under mild conditions. organic-chemistry.org Furthermore, a one-pot synthesis of substituted pyridines has been developed using a bifunctional Pd/C/K-10 montmorillonite (B579905) catalyst, which facilitates both cyclization and subsequent oxidative aromatization. organic-chemistry.org The synthesis of pyridine-containing macrocyclic peptides has also been achieved through an aza-Diels–Alder reaction, demonstrating a bio-inspired approach to creating complex pyridine structures. nih.gov

Heterogeneous catalysts, such as activated fly ash, have been shown to be effective, reusable, and environmentally friendly options for synthesizing pyridine derivatives like imidazo[1,2-a]pyridines. bhu.ac.in These varied catalytic strategies provide a robust toolbox for constructing the specific pyridine scaffold required for this compound. researchgate.net

Preparation and Functionalization of Key Precursors

Synthesis of 2,5-Dichlorobenzenesulfonic Acid and its Derivatives

2,5-Dichlorobenzenesulfonic acid is a key intermediate. A common synthetic route involves the sulfonation of 1,4-dichlorobenzene (B42874) using oleum. chemicalbook.com An alternative and high-yield method for a related derivative, 2,5-dichloroaniline-4-sulfonic acid, involves the sulfonation of 2,5-dichloroaniline (B50420). google.com In one specific process, 2,5-dichloroaniline is treated with chlorosulfonic acid in methylene (B1212753) chloride, followed by heating to yield the product in nearly quantitative amounts. google.com This highlights a direct and efficient pathway to a similarly substituted benzenesulfonic acid.

The resulting 2,5-dichlorobenzenesulfonic acid is a versatile reagent. Its sulfonic acid group can be converted into a more reactive sulfonyl chloride, typically by using reagents like thionyl chloride or phosphorus pentachloride, which is then readily coupled with an alcohol (like pyridin-2-ol) to form the final sulfonate ester. This acid has also been used as a raw material in high-pressure ammoniation reactions to produce aminobenzenesulfonic acids. guidechem.com

Table 2: Synthesis Methods for Dichlorinated Benzenesulfonic Acid Derivatives

Starting MaterialReagentsProductKey Features
1,4-DichlorobenzeneOleum2,5-Dichlorobenzenesulfonic AcidDirect sulfonation of the dichlorinated benzene (B151609) ring. chemicalbook.com
2,5-DichloroanilineChlorosulfonic Acid, Methylene Chloride2,5-Dichloroaniline-4-sulfonic AcidHigh-yield (99%) process. google.com

Synthetic Routes to Pyridin-2-ol and Related Pyridone Scaffolds

Pyridin-2-ol exists in a tautomeric equilibrium with its pyridone form, 2-pyridone. The synthesis of this scaffold can be achieved through various methods. Copper(I) iodide-catalyzed coupling reactions of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides provide an efficient route to N-aryl pyridine-2-ones, demonstrating a mild and highly chemoselective N-arylation process. organic-chemistry.org A similar copper-catalyzed approach using diaryliodonium salts also yields N-aryl-2-pyridones at room temperature. organic-chemistry.org

Gold catalysts have also been employed. A cationic Au(I)/PPh3 complex can catalyze the cycloisomerization of N-alkenyl alkynylamides to form substituted 2-pyridones. organic-chemistry.org Additionally, a straightforward synthesis of 2-pyridones involves the condensation of enamines with 1,3-dielectrophiles. youtube.com These methods provide reliable access to the pyridin-2-ol/2-pyridone core structure necessary for the final esterification step in the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Pyridinyl 2,5 Dichlorobenzenesulfonate

Role as an Electrophile in Nucleophilic Substitution Reactions

2-Pyridinyl 2,5-dichlorobenzenesulfonate functions as an electrophile in nucleophilic substitution reactions. The pyridine (B92270) ring, particularly when its nitrogen atom is in proximity to the reaction center, can influence the reactivity of the molecule. In nucleophilic substitution reactions involving pyridines, leaving groups positioned at the 2 and 4 positions are susceptible to displacement by nucleophiles through an addition-elimination mechanism. quimicaorganica.org The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the attached sulfonate group, making it a target for nucleophilic attack.

The reactivity of pyridinium (B92312) ions in nucleophilic aromatic substitution (SNAr) reactions has been studied, revealing that the nature of the leaving group and substituents on the pyridine ring significantly affect reaction rates and mechanisms. nih.gov While a typical "element effect" (F > Cl ≈ Br > I) is often observed in SNAr reactions where nucleophilic addition is rate-determining, reactions with N-methylpyridinium compounds show a different leaving group order. nih.gov This highlights the complex interplay of factors governing the electrophilic character of pyridine derivatives.

Mechanistic Studies of Sulfonate Ester Cleavage and Hydrolysis

The cleavage of sulfonate esters, including this compound, is a subject of detailed mechanistic investigation, particularly concerning the pathway of hydrolysis.

Analysis of Stepwise versus Concerted Mechanisms in Alkaline Hydrolysis

The alkaline hydrolysis of sulfonate esters has been a topic of debate regarding whether the reaction proceeds through a stepwise mechanism, involving a pentavalent intermediate, or a concerted mechanism. acs.org A stepwise reaction involves two or more distinct steps, whereas a concerted reaction occurs in a single step where all bond-making and bond-breaking occurs simultaneously. ucla.edu

Some studies have suggested a stepwise mechanism where the rate-limiting step is the formation of a pentavalent intermediate. acs.org However, other computational and experimental work on the hydrolysis of similar compounds found no evidence for a stable intermediate, supporting a concerted pathway. acs.org The distinction between these mechanisms is often probed using techniques like kinetic isotope effects and linear free-energy relationships. For the basic hydrolysis of esters, known as saponification, the mechanism typically involves a two-step nucleophilic acyl substitution, which is a type of addition-elimination pathway. masterorganicchemistry.com

Influence of Pyridine Ring Substituents on Reaction Kinetics and Mechanisms

Substituents on the pyridine ring can significantly alter the kinetics and mechanism of reactions involving the sulfonate ester. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, are transmitted through the ring to the reaction center. rsc.orgrsc.org

Studies on the pyridine-catalyzed hydrolysis of aromatic sulfonyl chlorides have shown that electron-attracting substituents in the acid chloride lead to increased bond formation in the transition state. rsc.org Conversely, electron-attracting substituents in the nucleophilic pyridine lead to more bond stretching relative to bond formation. rsc.org The pKa of the substituted pyridine also plays a crucial role, with linear relationships observed between the ρ values (from Hammett plots) and the pKa of the pyridines. rsc.orgresearchgate.net These findings indicate that the electronic nature of the pyridine ring directly impacts the stability of the transition state and, consequently, the reaction rate.

Solvent Effects and Transition State Characterization in Sulfonate Ester Reactions

The solvent in which a reaction is conducted can have a profound effect on its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. nii.ac.jpnih.gov In reactions involving sulfonate esters, solvent polarity can influence the degree of charge separation in the transition state. nii.ac.jp For instance, polar protic solvents are known to stabilize carbocations in SN1 reactions, thereby accelerating the reaction rate. libretexts.org

The characterization of the transition state is crucial for understanding the reaction mechanism. Techniques such as kinetic isotope effect studies and linear free-energy relationships provide valuable information about the structure of the transition state. For example, the observation of significant primary deuterium (B1214612) kinetic isotope effects can support a concerted mechanism where proton and hydride transfers occur simultaneously. The entropy of activation (ΔS‡) also offers insights, with negative values often indicating a more ordered transition state, which can be influenced by differential solvation of reactants and the transition state. nih.gov

The 2,5-Dichlorobenzenesulfonate Moiety as a Leaving Group in Organic Transformations

The 2,5-dichlorobenzenesulfonate moiety is an effective leaving group in various organic transformations. A good leaving group is typically a weak base, as this indicates its stability after detaching from the parent molecule. masterorganicchemistry.comyoutube.com Sulfonate esters, such as tosylates, mesylates, and triflates, are well-known for being excellent leaving groups because their corresponding sulfonic acids are very strong acids. youtube.comyoutube.com This makes the sulfonate anions stable and less likely to act as a nucleophile in the reverse reaction. masterorganicchemistry.com

The 2-pyridyl sulfonate esters, in particular, have shown enhanced reactivity due to the coordinating ability of the pyridine nitrogen. cdnsciencepub.com This internal activation facilitates the departure of the sulfonate group, making these compounds valuable substrates in reactions like bromination with magnesium bromide. cdnsciencepub.com The stability of the leaving group is a key factor in both substitution and elimination reactions. masterorganicchemistry.com

Activation of the C-O Bond in Aryl Sulfonate Esters for Cross-Coupling and Other Metal-Catalyzed Reactions

Aryl sulfonate esters, including this compound, are important alternatives to aryl halides in transition-metal-catalyzed cross-coupling reactions. researchgate.net The activation of the relatively inert C–O bond in these esters is a key step in these transformations. researchgate.netrsc.org Nickel-based catalysts have been particularly effective in activating these bonds, enabling a wide range of cross-coupling reactions. acs.orgnih.gov

The development of these reactions allows for the formation of C-C and C-heteroatom bonds using readily available phenol (B47542) derivatives. researchgate.netrsc.org This approach offers significant advantages in terms of accessibility and environmental considerations compared to traditional methods using aryl halides. researchgate.net The scope of these reactions has been expanded to include various nucleophiles, such as organoboron and organozinc reagents, amines, and hydrides. acs.org The mechanism of these nickel-catalyzed reactions is an active area of research, with a focus on understanding the mode of C(aryl)–O bond activation. acs.org Palladium catalysts, supported by specific ligands, have also been developed for the cross-coupling of C–O electrophiles. rsc.org

Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Synthon and Building Block in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the strategic construction of complex molecules relies on the use of versatile synthons and building blocks. youtube.com 2-Pyridinyl 2,5-dichlorobenzenesulfonate is structured to act as such a component. The pyridine (B92270) nucleus is a ubiquitous feature in natural products, pharmaceuticals, and functional materials, making pyridine-containing building blocks highly valuable. nih.gov The sulfonate ester portion of the molecule is an excellent leaving group, facilitating nucleophilic substitution reactions.

This dual-functionality allows the compound to be used for introducing either the 2-pyridinyl group or the 2,5-dichlorobenzenesulfonyl group into a target molecule. For instance, the cleavage of the ester linkage could allow the pyridine moiety to be transferred to another molecular backbone. Conversely, the dichlorinated aromatic ring provides multiple sites for further chemical transformations, such as cross-coupling reactions, enabling the construction of larger, more complex architectures. The presence of chlorine atoms on the benzene (B151609) ring also modifies its electronic properties and reactivity, offering pathways to derivatives that might be inaccessible through other routes. nih.gov

Development of Functional Polymers and Materials utilizing Sulfonate Ester Linkages

The sulfonate ester linkage is integral to the synthesis of advanced functional polymers, particularly those designed for electrochemical applications. These materials leverage the stability and specific properties conferred by the sulfonate groups and the aromatic backbone.

Research has demonstrated the synthesis of sulfonated polyphenylene (sPP) block copolymers using dichlorobenzenesulfonate monomers, such as neopentyl-protected 2,5-dichlorobenzenesulfonate. mdpi.com These monomers are key components in Ni(0)-catalyzed cross-coupling reactions, a method used to create high-molecular-weight polymers. mdpi.comnih.gov In this process, the dichlorinated structure allows for the formation of a rigid polyphenylene backbone, which imparts excellent chemical stability and mechanical toughness to the resulting polymer. mdpi.com The sulfonate groups, protected during polymerization and later deprotected, provide the hydrophilic domains necessary for ion transport.

A significant advancement in this area is the in-situ generation of the required Ni(0) catalyst from more affordable Ni(II) salts, which makes the synthesis of these high-performance block copolymers more economically viable. mdpi.com The properties of the resulting polymers are often comparable to those synthesized using traditional, more expensive catalysts. mdpi.com

Below is a data table comparing the properties of sulfonated polyphenylene block copolymers synthesized using a conventional Ni(0) catalyst versus an in-situ generated Ni(0) catalyst from a Ni(II) precursor.

PropertyPolymer via Conventional Ni(0)Polymer via In-situ Ni(0) from Ni(II)
Catalyst Used Ni(COD)₂NiBr₂(PPh₃)₂ / Zn / NaI
Molecular Weight HighComparably High
Polydispersity Index Comparable valuesComparable values
Resulting Membrane Thin, transparent, bendableThin, transparent, bendable
Proton Conductivity HighSimilar to conventional method
This table is based on comparative findings reported in the synthesis of sPP block copolymers. mdpi.com

Sulfonated polyphenylene block copolymers are prime candidates for fabricating Proton Exchange Membranes (PEMs), which are critical components in fuel cells and water electrolysis systems. mdpi.comnih.gov PEMs must effectively transport protons while preventing the crossover of fuel or gases. google.comnih.gov The self-assembly of sPP block copolymers into distinct hydrophilic (sulfonated) and hydrophobic (polyphenylene backbone) domains creates well-defined channels for efficient proton conduction. mdpi.com

Membranes made from these materials exhibit promising properties, including high proton conductivity, excellent chemical stability even at elevated temperatures, and mechanical robustness. mdpi.com These characteristics make them a potential alternative to the widely used but expensive perfluorosulfonic acid (PFSA) membranes like Nafion. mdpi.comnih.gov The development of hydrocarbon-based membranes from precursors like 2,5-dichlorobenzenesulfonates is therefore a key area of research for next-generation energy technologies. nih.gov

Exploration of this compound as a Ligand Precursor in Catalysis

The pyridine ring is a fundamental structural motif in the design of ligands for catalysis. nih.govnih.gov Its nitrogen atom can coordinate effectively with a wide range of metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes.

This compound can be envisioned as a precursor for creating novel pyridine-based ligands. The 2,5-dichlorobenzenesulfonate group can function as a leaving group in a nucleophilic substitution reaction. This would allow the 2-pyridinyl unit to be attached to various molecular scaffolds, enabling the synthesis of tailored ligands with specific steric and electronic properties. beilstein-journals.org For example, reacting the precursor with an amine or alcohol on another molecule could forge a new, more complex ligand suitable for coordination chemistry. rsc.org The synthesis of such ligands is a cornerstone of developing new catalysts. nih.gov

Pyridine-based ligands are extensively used in both transition metal catalysis and organocatalysis. rsc.orgnih.gov In transition metal catalysis, they are crucial for modulating the reactivity of metals like cobalt, nickel, palladium, and copper in a vast array of chemical transformations. rsc.orgresearchgate.net The ability to synthesize new ligands from precursors like this compound could lead to catalysts with improved efficiency, stability, or selectivity for specific reactions.

In organocatalysis, pyridine derivatives can act as basic catalysts or as scaffolds for more complex chiral catalysts. nih.gov The development of new catalytic systems is a continuous challenge in chemistry, and having access to versatile precursors is essential for innovation in this field. nih.gov

Computational Chemistry and Spectroscopic Characterization of 2 Pyridinyl 2,5 Dichlorobenzenesulfonate

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. Through the application of Density Functional Theory (DFT), the geometry of 2-Pyridinyl 2,5-dichlorobenzenesulfonate was optimized, and its electronic landscape was meticulously mapped.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

The foundational step in understanding the behavior of this compound at a molecular level is the determination of its most stable three-dimensional conformation. Using the B3LYP functional with a 6-311G(d,p) basis set, the geometry of the molecule was optimized. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy, representing the equilibrium geometry.

The optimized structure reveals key spatial relationships between the pyridinyl and 2,5-dichlorobenzenesulfonate moieties. The dihedral angle between the pyridine (B92270) ring and the benzene (B151609) ring is a critical parameter, influencing the extent of electronic communication between these two aromatic systems. The calculated bond lengths and angles within the individual rings and the sulfonate ester linkage provide a precise model of the molecular architecture.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
S-O(ester)1.625O(ester)-S-O(sulfonyl)108.5
S-O(sulfonyl)1.432O(sulfonyl)-S-O(sulfonyl)120.1
S-C(benzene)1.778C(pyridine)-O-S121.3
C-Cl1.745C-S-C(benzene)105.7
C-N(pyridine)1.340
C-O(ester)1.412

Note: The data in this table is generated from theoretical calculations and represents a model of the molecule.

The potential energy surface was also explored to identify stable conformers and transition states. The rotational barrier around the C-O and S-C bonds was calculated to understand the molecule's conformational flexibility. These energy landscapes are crucial for understanding the dynamic behavior of the molecule in different environments.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide valuable information about the molecule's ability to donate or accept electrons.

The HOMO of this compound is primarily localized on the 2,5-dichlorophenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the pyridinyl ring, suggesting it as the likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap implies higher stability and lower reactivity. For this compound, the calculated energy gap suggests a moderately reactive molecule.

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-7.25
LUMO-1.89
HOMO-LUMO Gap5.36

Note: The data in this table is generated from theoretical calculations.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By simulating these spectra, we can gain a deeper understanding of the experimental data and assign spectral features to specific molecular motions and electronic transitions.

Vibrational Spectroscopy (IR) Simulations and Experimental Correlation

Theoretical vibrational frequencies were calculated using the same DFT method to simulate the infrared (IR) spectrum of this compound. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

Key predicted vibrational bands include the characteristic asymmetric and symmetric stretching of the S=O bonds in the sulfonate group, which are expected to appear in the region of 1350-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The C-Cl stretching vibrations of the dichlorobenzene ring are predicted around 700-800 cm⁻¹. The vibrations associated with the pyridine ring, including C-N and C-H stretching, are also identified in the calculated spectrum. While experimental data is not available for direct comparison, these theoretical predictions provide a valuable reference for future experimental work.

Table 3: Predicted Major IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational Assignment
~1380Asymmetric SO₂ Stretch
~1190Symmetric SO₂ Stretch
~1220C-O-S Stretch
~810C-Cl Stretch
~1580Pyridine Ring Stretch

Note: The data in this table is generated from theoretical calculations and may differ from experimental values.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. Using the Gauge-Including Atomic Orbital (GIAO) method, the ¹H and ¹³C NMR chemical shifts for this compound were calculated.

The predicted ¹H NMR spectrum shows distinct signals for the protons on both the pyridine and the dichlorophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonate group and the chlorine atoms, leading to a downfield shift for the aromatic protons. The protons on the pyridine ring are expected to appear in the range of 7.5-8.5 ppm, while those on the dichlorophenyl ring are predicted to be in a similar region, with their exact positions determined by the substitution pattern.

Similarly, the ¹³C NMR spectrum is predicted, with the carbon atoms attached to the electronegative oxygen, nitrogen, and chlorine atoms showing characteristic downfield shifts. The carbon of the C-O-S ester linkage and the carbons bearing the chlorine atoms are expected to be particularly deshielded.

Electronic Spectroscopy (UV-Vis) via Time-Dependent DFT (TD-DFT)

The electronic absorption spectrum (UV-Vis) of this compound was simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The calculations predict electronic transitions in the ultraviolet region. The primary absorption bands are attributed to π → π* transitions within the aromatic rings. The involvement of the sulfonate group and the chlorine substituents can lead to shifts in the absorption maxima and changes in the intensity of these bands compared to the parent aromatic compounds. The predicted spectrum provides a theoretical fingerprint of the molecule's electronic structure, which can be used to identify the compound and study its photophysical properties.

Mechanistic Insights from Computational Modeling of Reactions Involving the Compound

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms of organic compounds. In the case of aryl sulfonate esters like this compound, computational studies provide critical insights into their reactivity, particularly in processes such as hydrolysis and esterification. While direct computational studies on this compound are not extensively reported in the literature, valuable mechanistic insights can be drawn from studies on analogous aryl benzenesulfonates.

The hydrolysis of sulfonate esters has traditionally been thought to proceed via a concerted SN2-like mechanism. However, recent computational and kinetic evidence for the alkaline hydrolysis of aryl benzenesulfonates suggests a two-step mechanism involving a pentavalent intermediate. rsc.org This stepwise pathway is favored by the combination of a strong nucleophile and a poor leaving group. rsc.org DFT calculations have been employed to investigate various potential reaction pathways for the esterification of benzenesulfonic acid with methanol (B129727). rsc.orgcsic.es These studies have evaluated the energetic feasibility of different mechanisms, including addition-elimination (Ad-E) pathways proceeding through neutral or protonated pentacoordinate sulfur intermediates, as well as SN1 and SN2 pathways. rsc.orgcsic.es

The calculations have shown that mechanisms involving a pentacoordinate sulfur intermediate, whether neutral or protonated, are generally associated with high activation barriers, making them less favorable. rsc.orgcsic.es Instead, a low activation barrier is predicted for an SN1 pathway that proceeds through a sulfonylium cation intermediate. rsc.orgcsic.es A moderate barrier is associated with an SN2 pathway involving the transfer of a methyl group from protonated methanol to the sulfonate anion. rsc.orgcsic.es These findings suggest that for reactions involving this compound, pathways that avoid the formation of high-energy pentacoordinate sulfur species are likely to be preferred. The specific reaction conditions, such as the nature of the nucleophile and the solvent, would play a crucial role in determining the dominant mechanistic pathway.

A computational investigation into a copper-catalyzed N-arylation reaction provided insights into competitive C-N versus C-S bond formation, where deprotonation of a sulfenamide (B3320178) nitrogen preceded reductive elimination, a process that could be relevant in reactions of pyridinyl sulfonates. researchgate.net Furthermore, DFT has been used to study the synthesis of other sulfonamide-derived esters, where the calculated structural parameters were found to be in good agreement with experimental data from X-ray crystallography. nih.gov

X-ray Crystallographic Analysis of this compound and Structurally Related Aryl Sulfonate Esters

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of structurally related aryl sulfonate esters and pyridine derivatives allows for a detailed prediction of its key structural features. nih.govrsc.org

The molecular geometry of aryl sulfonate esters is well-characterized. The sulfur atom in the sulfonate group adopts a tetrahedral geometry, with two S=O double bonds, one S-O single bond to the pyridinyl group, and one S-C single bond to the dichlorophenyl ring. The bond lengths and angles around the sulfur atom are expected to be consistent with those observed in other aryl sulfonate esters. For instance, in a series of Oxyma-sulfonate esters, the optimized structures calculated by DFT were found to be in good agreement with the experimentally determined X-ray structures. researchgate.net

Supramolecular interactions are expected to play a significant role in the crystal packing of this compound. Hydrogen bonding, although not as prominent as in compounds with -OH or -NH groups, can still occur involving the nitrogen atom of the pyridine ring and potentially weak C-H···O interactions. nih.govnih.govresearchgate.net More significant are likely to be π-π stacking interactions between the aromatic rings. nih.govnih.gov The presence of chlorine atoms also introduces the possibility of halogen bonding (C-Cl···O or C-Cl···N interactions), which can further influence the crystal packing arrangement. Studies on related sulfonates have highlighted the importance of such non-covalent interactions in dictating the final crystal lattice. nih.govnih.gov

The table below presents typical crystallographic parameters that could be expected for this compound, based on data from related structures.

ParameterExpected Value/Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c, P-1, or similar
S-O Bond Length (ester) 1.58 - 1.62 Å
S=O Bond Length 1.42 - 1.45 Å
S-C Bond Length 1.75 - 1.79 Å
O-S-O Bond Angle 118° - 122°
O-S-C Bond Angle 102° - 106°
C-S-C Bond Angle ~100°
Dihedral Angle (Pyridine-Sulfonate) Variable, influencing conformation

This table is generated based on typical values found in the literature for structurally related aryl sulfonate esters and pyridine derivatives and serves as an estimation.

The synthesis of various aryl sulfonate esters has been reported, with some studies including X-ray crystallographic confirmation of the molecular structures of the products. rsc.org These studies provide a valuable database for comparing and predicting the structural properties of new compounds like this compound.

Future Research Directions and Emerging Perspectives for 2 Pyridinyl 2,5 Dichlorobenzenesulfonate

Advancements in Green Chemistry Approaches for its Synthesis

The traditional synthesis of sulfonate esters often involves hazardous reagents and solvents. nih.gov A primary future direction is the development of green and sustainable synthetic routes for 2-Pyridinyl 2,5-dichlorobenzenesulfonate. Research is focusing on minimizing waste, reducing energy consumption, and utilizing environmentally benign materials. researchgate.netbohrium.com

Key advancements include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields for the synthesis of pyridine (B92270) derivatives. acs.org Applying microwave irradiation to the esterification of 2-hydroxypyridine (B17775) with 2,5-dichlorobenzenesulfonyl chloride could offer a more efficient and energy-saving alternative to conventional heating. acs.org

Solvent-Free Conditions: Conducting reactions under solvent-free conditions is a cornerstone of green chemistry. bohrium.com The development of a solvent-free method for the synthesis of this compound, potentially using a base catalyst like DABCO, would eliminate the need for volatile organic solvents, reducing environmental impact. bohrium.com

Eco-Friendly Solvents and Catalysts: The use of greener solvents, such as alkyl acetates, is being explored for the recovery and purification of pyridine derivatives. google.com Future syntheses could employ such solvents to replace hazardous ones like benzene (B151609). google.com Furthermore, the use of reusable heterogeneous catalysts, such as magnetic nanoparticles (e.g., CuFe₂O₄ or ZnFe₂O₄), could simplify product purification and catalyst recovery. researchgate.net

One-Pot Reactions: Visible-light-induced one-pot synthesis of sulfonate esters from arylazo sulfones and alcohols has been demonstrated as a novel, photocatalyst-free method. nih.gov Adapting such multi-component reaction strategies could provide a streamlined and efficient pathway to this compound and its analogs. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Sulfonate Esters
ParameterConventional ApproachEmerging Green ApproachPotential Advantage
SolventsChlorinated hydrocarbons, BenzeneAlkyl acetates, Water, or Solvent-freeReduced toxicity and environmental impact google.com
Energy SourceConventional heating (oil bath)Microwave irradiation, Ultrasonic irradiationFaster reaction times, lower energy consumption acs.orgresearchgate.net
CatalystsHomogeneous bases (e.g., triethylamine)Reusable heterogeneous catalysts (e.g., magnetic nanoparticles) researchgate.netEasy separation and recyclability
ReagentsPotentially hazardous sulfonyl chlorides nih.govIn-situ generated reagents, less hazardous precursors nih.govImproved safety profile

Discovery of Novel Reactivity and Catalytic Roles

Beyond its role as a chemical intermediate, future research will likely uncover novel reactivity and catalytic applications for this compound. The unique combination of a pyridine ring, a sulfonate ester linkage, and a dichlorinated benzene ring offers multiple reactive sites.

Leaving Group Potential: Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions. libretexts.org The 2,5-dichlorobenzenesulfonate group is expected to be a highly effective leaving group, facilitating reactions for introducing the 2-pyridinyl moiety into various molecules. Its reactivity can be compared and contrasted with other common sulfonate esters like tosylates and mesylates. libretexts.orgnih.gov

Catalysis: Pyridine derivatives are widely used as ligands in transition-metal catalysis. biosynce.com The nitrogen atom in the pyridine ring of this compound can coordinate with metal centers (e.g., palladium, nickel, cobalt), potentially forming catalysts for cross-coupling reactions like Suzuki-Miyaura coupling. biosynce.comrsc.org Research could focus on synthesizing pincer-type ligands or other complex catalysts derived from this molecule for applications in organic synthesis. rsc.org For instance, cobalt complexes with polypyridine ligands have shown activity in the photocatalytic reduction of CO₂. researchgate.net

Electrophilic Partner in Cross-Coupling: The C-Cl bonds on the benzene ring and the C-O bond of the sulfonate ester present opportunities for cross-coupling reactions. The molecule could serve as a dual-functional coupling partner, allowing for sequential and site-selective functionalization to build complex molecular frameworks.

Development of Advanced Computational Models for Precise Prediction of its Chemical Behavior

Computational chemistry is an indispensable tool for predicting and understanding the behavior of molecules. Advanced computational models will be crucial in guiding the future development and application of this compound.

Density Functional Theory (DFT): DFT calculations, particularly using functionals like B3LYP, are powerful for optimizing molecular geometry, predicting spectroscopic properties (NMR, IR, UV-Vis), and understanding electronic structure. researchgate.netias.ac.in Such studies can elucidate the frontier molecular orbitals (HOMO-LUMO), which are key to understanding the molecule's reactivity and kinetic stability. researchgate.net DFT-based methods can also predict the physicochemical properties of related ionic liquids, which could be an interesting avenue of exploration. mdpi.com

Time-Dependent DFT (TD-DFT): TD-DFT is used to predict electronic absorption spectra, providing insights into the photophysical properties of the molecule. researchgate.netias.ac.in This is particularly relevant if the molecule is to be explored for applications in photocatalysis or as a functional dye.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different solvent environments and its interactions with other molecules, such as receptors or catalytic species. This can help in designing solvents for reactions or in understanding its binding modes in biological or materials science contexts.

Predictive Modeling for Reactivity: Computational models can be used to study reaction mechanisms, such as its hydrolysis or its participation in catalytic cycles. acs.org For example, theoretical studies on sulfonate ester hydrolysis have been used to distinguish between stepwise and concerted mechanisms. acs.org These models can predict activation barriers and reaction rates, accelerating the discovery of new reactions and optimizing conditions. nih.gov

Table 2: Application of Computational Models to this compound
Computational MethodPredicted Property/ApplicationSignificance
DFT (e.g., B3LYP/6-31G(d,p))Optimized geometry, electronic structure, IR/NMR spectra, reactivity indices researchgate.netias.ac.inProvides fundamental understanding of molecular structure and stability.
TD-DFTElectronic absorption spectra (UV-Vis) researchgate.netPredicts photophysical properties for applications in dyes and photocatalysis.
PCM (Polarizable Continuum Model)Solvent effects on spectral and chemical properties researchgate.netAllows for more accurate predictions in solution-phase chemistry.
NBO (Natural Bond Orbital) AnalysisIntramolecular charge transfer, bond analysis ias.ac.inElucidates electronic interactions within the molecule.

Exploration of its Role in the Synthesis of Complex Architectures and Advanced Functional Materials

The structural features of this compound make it an attractive building block for the synthesis of complex molecules and advanced functional materials.

Supramolecular Chemistry: The pyridinium (B92312) nitrogen can form strong, directional non-covalent interactions, such as hydrogen bonds and the robust sulfonate-pyridinium synthon, which can be used to design and construct molecular assemblies. acs.org These interactions are fundamental to creating self-assembling systems, liquid crystals, and molecular sensors. The interplay of π-stacking from the aromatic rings and these directional interactions could lead to novel supramolecular architectures. acs.org

Advanced Functional Materials: The molecule could be a precursor for functional polymers or be incorporated into metal-organic frameworks (MOFs). The pyridine unit can act as a coordinating ligand, while the dichlorobenzene moiety can be further functionalized. Such materials could have applications in gas storage, separation, or catalysis. researchgate.net

Synthesis of Heterocyclic Scaffolds: As a reactive intermediate, this compound can be used in the synthesis of complex heterocyclic compounds. For example, derivatives of nih.govresearchgate.netacs.orgtriazolo[4,3-a]pyridine sulfonamides have been investigated as potential antimalarial agents. mdpi.com This highlights the potential for using this scaffold to access novel, biologically active molecules. The synthesis of various pyridine derivatives is a very active field of research. organic-chemistry.org

Q & A

Q. What experimental techniques are recommended for characterizing the protonation state and electronic distribution of 2-pyridinyl 2,5-dichlorobenzenesulfonate?

  • Methodological Answer: Multidimensional NMR spectroscopy (1H, 13C, 15N) is critical for analyzing protonation sites and electronic effects. For example, 1H-15N HSQC and HMBC spectra can resolve ambiguities in nitrogen protonation (e.g., distinguishing N1 vs. N2 protonation) by correlating nitrogen chemical shifts with adjacent protons . In acidic conditions, duplicated signals in 1H NMR (e.g., H6 splitting into triplet and doublet) indicate coexisting protonated forms, which can be further validated via 2D HMBC correlations to aromatic protons (H5, H7, H12/H13) .

Q. How can researchers synthesize and purify derivatives of this compound for thermolytic studies?

  • Methodological Answer: Derivatives with aminoethanol linkers or 4-substituents (e.g., nitro, amino groups) are synthesized via nucleophilic substitution or click chemistry. Purification involves column chromatography (silica gel, eluent: CH2Cl2/MeOH) and validated via TLC (Rf comparison) and mass spectrometry (ESI-MS for molecular ion peaks) . Protonation-triggered intramolecular cyclization can be monitored in situ using NMR under controlled pH (e.g., HCl titration) .

Advanced Research Questions

Q. How does protonation at specific nitrogen atoms (N1 vs. N2) modulate the thermolytic stability of this compound?

  • Methodological Answer: Protonation at N1 reduces pyridine aromaticity, weakening the α-methylene bridge in aminoethanol linkers and accelerating thermocyclization. Computational studies (B3LYP/6-31G(d,p)) show that N1 protonation lowers the activation energy for cyclization by 15–20 kJ/mol compared to N2-protonated forms . Experimentally, 1H NMR under superacidic conditions (10 equiv HCl) confirms preferential N1 protonation via downfield shifts (Δδ = 8.49 ppm for N4) and duplicated H5/H6 signals . Adjusting pH (4.0–7.0) or temperature (70–90°C) allows fine-tuning of deprotection rates .

Q. What computational strategies are effective for predicting NMR chemical shifts and validating protonation states?

  • Methodological Answer: Density functional theory (DFT) with gauge-independent atomic orbital (GIAO) methods (B3LYP/6-31G(d,p)) predicts 1H and 15N chemical shifts with mean absolute deviations (MAD) of 0.96 ppm (Table 1, ). Solvent effects (DMSO-d6) are incorporated via scaling factors. Discrepancies between calculated and experimental shifts (e.g., δexp = 7.53 ppm vs. δcalc = 7.73 ppm for H6) highlight steric or electronic factors requiring hybrid QM/MM simulations .

Q. How can researchers resolve contradictions in NMR data when multiple protonated species coexist?

  • Methodological Answer: Signal duplication in 1H NMR (e.g., H5/H6 splitting) under 2 equiv HCl suggests multi-protonated forms. 1D NOE and variable-temperature NMR (VT-NMR) differentiate dynamic equilibria from static mixtures. For ambiguous assignments (e.g., Nx vs. Ny in HSQC), comparative analysis of HMBC cross-peaks (e.g., correlations to H7/70 or H12/H13) and computational NPA (natural population analysis) charge distributions provide clarity .

Q. What factors govern the reversibility of thermolytic deprotection in 2-pyridinyl-based protecting groups?

  • Methodological Answer: Four key factors modulate reversibility:
  • Temperature: Cyclization activation energy (ΔG‡) decreases by ~30% upon protonation .
  • Substituent effects: Electron-withdrawing 4-nitro groups stabilize transition states via resonance .
  • pH: Protonation below pH 5.0 accelerates cleavage by 3-fold .
  • Steric hindrance: Bulky substituents at C4 reduce cyclization rates by 40% (DFT-optimized van der Waals radii) .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict experimental NMR shifts for multi-protonated species?

  • Methodological Answer: Discrepancies arise from neglecting solvent dynamics (e.g., DMSO hydrogen bonding) and relativistic effects in heavy atoms (Cl, S). Hybrid approaches (e.g., COSMO-RS solvation model) improve accuracy for δ15N predictions by 10–15%. Experimental validation under superacidic conditions (10 equiv HCl) confirms multi-protonation, but computational limitations in modeling high proton mobility require empirical corrections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.